2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H19F4N3O2 and its molecular weight is 385.363. The purity is usually 95%.
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Scientific Research Applications
Comparison of Photoreactions
One study explores the photoreactions of flutamide, a compound with a similar trifluoromethylphenyl component, in different solvents, highlighting how light exposure can induce chemical transformations, which might be relevant for understanding similar reactions in related compounds (Watanabe et al., 2015).
Synthesis and Herbicidal Activity
Another study focuses on the synthesis and evaluation of novel derivatives for herbicidal activity, demonstrating the potential agricultural applications of chemically engineered compounds with specific functionalities (Wu et al., 2011).
Antimicrobial Evaluation
Research on the synthesis and characterization of novel imines and thiazolidinones from compounds bearing phenoxy and acetamide groups suggests potential antimicrobial applications. This could imply similar research avenues for the compound (Fuloria et al., 2009).
Chemoselective Acetylation
A study involving chemoselective acetylation of 2-aminophenol for the synthesis of antimalarial drugs intermediates showcases the application of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O2/c19-13-6-2-4-8-15(13)27-11-16(26)23-9-10-25-14-7-3-1-5-12(14)17(24-25)18(20,21)22/h2,4,6,8H,1,3,5,7,9-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSOHEHKAHIDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)COC3=CC=CC=C3F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.